molecular formula C12H18FN5 B11733960 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

Katalognummer: B11733960
Molekulargewicht: 251.30 g/mol
InChI-Schlüssel: ZOQBWIKBXAOMAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.82 (s, 1H, Pyrazole-H)
  • δ 4.62 (dt, J = 47.5 Hz, 2H, -CH₂F)
  • δ 3.91 (s, 3H, N-CH₃)
  • δ 2.34 (s, 3H, C-CH₃)

¹³C NMR distinguishes between pyrazole carbons:

  • C4 (bridgehead): δ 148.7 ppm
  • C5 (methyl-substituted): δ 142.3 ppm
  • Fluorinated CH₂: δ 83.2 ppm (d, J = 169 Hz)

Infrared Spectroscopy

Key vibrational modes (cm⁻¹):

  • 3125 (N-H stretch)
  • 1608 (C=N pyrazole ring)
  • 1104 (C-F stretch)
  • 785 (C-H out-of-plane bending)

Mass Spectrometry

ESI-MS shows characteristic fragmentation:

  • m/z 251.3 [M+H]⁺
  • Base peak at m/z 162.1 from loss of fluoroethylamine (-C₂H₄FNH₂)
  • Isotopic pattern confirms single fluorine atom (1:0.32 ratio for M+1)

Comparative Analysis with Fluorinated Pyrazole Analogues

Structural variations among related compounds significantly impact physicochemical properties:

Compound Fluorine Position LogP Dipole Moment (D)
Target Compound C2 of ethyl 1.82 4.12
1-(3,5-Difluorophenyl)methyl derivative Aromatic 2.15 5.03
5-(Difluoromethyl)pyrazole Adjacent to CH₃ 1.64 3.88
4-Fluoro-1H-pyrazol-3-amine Ring position 4 0.91 6.21

Key structural differentiators:

  • Fluorine placement : Aliphatic vs. aromatic fluorination alters electronegativity gradients
  • Methylene bridge : Enables conformational flexibility absent in non-bridged analogues
  • Substituent synergy : Combined methyl/fluoroethyl groups create unique hydrophobic pockets

Eigenschaften

Molekularformel

C12H18FN5

Molekulargewicht

251.30 g/mol

IUPAC-Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine

InChI

InChI=1S/C12H18FN5/c1-9-11(8-17(3)16-9)6-14-12-7-15-18(5-4-13)10(12)2/h7-8,14H,4-6H2,1-3H3

InChI-Schlüssel

ZOQBWIKBXAOMAU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NN1CCF)NCC2=CN(N=C2C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the fluoroethyl and methyl groups. Common reagents used in these reactions include pyrazole, methyl iodide, and fluoroethyl bromide. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the desired product with minimal impurities.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like sodium azide (NaN3) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural and Functional Differences

The compound’s uniqueness lies in its dual pyrazole framework and fluorine substitution. Below is a comparative analysis with similar compounds from the evidence:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula (Calculated) Substituents Molecular Weight (g/mol) Key Features
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine (Target) C₁₃H₂₀FN₅ - Dual pyrazole rings
- 2-Fluoroethyl, two methyl groups
273.33 High fluorophilic character; potential for improved CNS penetration
N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine () C₉H₁₄F₂N₃ - Single pyrazole ring
- Difluoroethyl group
217.23 Enhanced metabolic stability due to difluoro substitution
N,N-dimethyl-1H-pyrazole-4-carboxamide () C₆H₁₀N₃O - Carboxamide group
- No fluorine
140.17 Polar functionality; likely higher solubility in aqueous media
1-cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride () C₉H₁₃ClN₂O₂S - Sulfonyl chloride
- Cyclopentyl group
260.73 Reactive intermediate for sulfonamide synthesis
Discussion of Findings:

Fluorine Substitution: The target compound’s 2-fluoroethyl group may improve lipophilicity and membrane permeability compared to non-fluorinated analogs (e.g., N,N-dimethyl-1H-pyrazole-4-carboxamide) . However, the difluoroethyl group in ’s compound could offer greater metabolic resistance due to reduced susceptibility to oxidative cleavage .

Pyrazole Core Modifications :

  • The dual pyrazole system in the target compound contrasts with single-pyrazole analogs (e.g., ’s difluoroethylamine). This may allow for dual-site interactions in enzyme inhibition, a feature absent in simpler derivatives.

Methodological Considerations

Structural Analysis Techniques

  • X-ray Crystallography : Programs like SHELXL () are critical for refining crystal structures of such compounds, particularly to resolve fluorine’s electron density effects.
  • Spectroscopy : Analogous compounds (e.g., ’s pyrazole derivatives) rely on NMR and IR for confirming amine and fluorine substituents.

Limitations

  • No direct pharmacological or solubility data are available for the target compound. Comparisons are inferred from structural analogs and substituent chemistry.

Biologische Aktivität

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. Pyrazole derivatives have been investigated for their potential in various therapeutic areas, including anti-cancer, anti-inflammatory, and anti-parasitic effects.

Chemical Structure and Properties

The molecular formula of this compound is C9H13N5C_9H_{13}N_5 with a molecular weight of approximately 197.23 g/mol. The structure features a pyrazole ring substituted with a dimethyl group and a 2-fluoroethyl side chain, which may influence its biological activity and pharmacokinetic properties.

PropertyValue
Molecular FormulaC9H13N5
Molecular Weight197.23 g/mol
IUPAC NameN-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
CAS NumberNot available

Antiproliferative Effects

Research has indicated that pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related compounds have shown that they can disrupt mTORC1 signaling pathways, which are crucial for cell growth and proliferation.

Case Study: mTORC1 Inhibition

In a study examining the effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, it was found that these compounds reduced mTORC1 activity and promoted autophagy in MIA PaCa-2 pancreatic cancer cells. This suggests that similar pyrazole derivatives may possess anticancer properties through modulation of the mTOR pathway .

Antiparasitic Activity

Another significant aspect of the biological activity of pyrazole derivatives is their potential as antiparasitic agents. Specifically, compounds within this class have been investigated for their efficacy against Leishmania and Plasmodium species.

The mechanism of action involves the inhibition of key enzymes involved in the folate biosynthesis pathway in parasites, leading to disrupted DNA synthesis and cell division. This mode of action highlights the potential for developing new treatments for diseases like malaria and leishmaniasis.

Table 2: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of Action
AntiproliferativeCancer cell linesInhibition of mTORC1 signaling
AntiparasiticLeishmania, PlasmodiumInhibition of folate biosynthesis enzymes

Structure-Activity Relationship (SAR)

Extensive SAR studies have been performed on pyrazole derivatives to identify key structural features that enhance biological activity. Modifications to the pyrazole ring or substituents have been shown to significantly affect potency and selectivity against various biological targets.

Pharmacokinetics and Toxicology

While specific data on the pharmacokinetics of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is limited, related compounds have demonstrated favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles. Ongoing research aims to elucidate the toxicity profiles and therapeutic windows for these compounds.

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine?

The synthesis of pyrazole derivatives often involves multi-step reactions, including alkylation, fluorination, and amine coupling. For this compound, critical factors include:

  • Fluoroethyl Group Introduction : Fluorination at the 2-fluoroethyl position requires controlled conditions (e.g., inert atmosphere, low humidity) to avoid side reactions with moisture .
  • Amine Coupling : Use of copper(I) catalysts (e.g., CuBr) and cesium carbonate as a base can enhance coupling efficiency between pyrazole intermediates, as seen in analogous pyrazole-amine syntheses .
  • Purification : Chromatographic methods (e.g., gradient elution with ethyl acetate/hexane) are essential to isolate the product from unreacted starting materials, particularly due to the compound’s polar substituents .

Q. Q2. How can spectroscopic and crystallographic methods be employed to confirm the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying substituent positions. For example, the 2-fluoroethyl group’s protons show distinct splitting patterns due to coupling with fluorine (JHF4750HzJ_{H-F} \approx 47-50 \, \text{Hz}) . The methyl groups on the pyrazole ring typically resonate as singlets in 1^1H NMR .
  • X-ray Crystallography : Crystallographic refinement using programs like SHELXL (v2015+) enables precise determination of bond lengths and angles. For example, the N–C bond lengths in pyrazole rings typically range from 1.33–1.37 Å, consistent with aromaticity .

Q. Q3. What preliminary assays are recommended to evaluate this compound’s biological activity?

  • In Vitro Enzyme Inhibition : Screen against kinases or GPCRs due to pyrazole derivatives’ known interactions with these targets .
  • Cytotoxicity Testing : Use cell lines (e.g., HEK293 or HeLa) to assess baseline toxicity, noting that fluorinated compounds may exhibit altered membrane permeability .
  • Solubility Studies : Measure solubility in DMSO/PBS mixtures to guide dosing in downstream assays, as fluorine and methyl groups can reduce aqueous solubility .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

  • Substituent Variation : Systematically modify substituents (e.g., replacing 2-fluoroethyl with chloroethyl or methoxyethyl) and compare bioactivity. For example, fluorinated analogs often show enhanced metabolic stability but may reduce solubility .
  • Bioisosteric Replacement : Replace the pyrazole ring with imidazole or triazole cores to assess target-binding flexibility .
  • Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent changes with binding affinity to targets like cyclooxygenase-2 (COX-2), a common pyrazole target .

Q. Q5. How can conflicting data on this compound’s biological activity be resolved?

Conflicting results may arise from:

  • Impurity Artifacts : Ensure purity (>95% by HPLC) to exclude off-target effects. For example, residual copper from coupling reactions can inhibit enzymes non-specifically .
  • Assay Conditions : Standardize buffer pH and temperature; fluorinated compounds are sensitive to ionic strength .
  • Target Selectivity : Profile activity across related targets (e.g., kinase panels) to identify cross-reactivity .

Q. Q6. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Crystallization Challenges : Fluorine’s electronegativity can disrupt crystal packing. Use slow evaporation with mixed solvents (e.g., DCM/hexane) to improve crystal quality .
  • Data Collection : High-resolution X-ray data (≤1.0 Å) is critical for resolving fluorine positions. Synchrotron sources are recommended for weak diffractors .
  • Refinement : Use SHELXL’s restraints for fluorine atoms to mitigate disorder, as fluorine’s electron density can overlap with adjacent atoms .

Q. Q7. How can computational models predict this compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME estimate parameters such as:
    • LogP : Expected ~2.5–3.5 due to methyl and fluorine groups .
    • Metabolic Stability : Fluorine reduces CYP450-mediated metabolism, enhancing half-life .
  • Docking Studies : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Comparative Data and Methodological Insights

Q. Table 1: Impact of Substituents on Pyrazole Derivatives’ Properties

SubstituentEffect on SolubilityBioactivity TrendKey Reference
2-Fluoroethyl↓ Aqueous solubility↑ Target selectivity
1,3-Dimethylpyrazolyl↑ LipophilicityMixed (varies by target)
4-Methylamine↑ Polar surface areaAlters binding kinetics

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.